2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate
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Overview
Description
2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate, often involves the use of various organic reactions. One common method involves the reaction of L-tryptophan with glycine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the dipeptide bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide bond between glycine and tryptophan. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, influencing various biochemical pathways. For example, the indole ring can interact with serotonin receptors, potentially modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate is unique due to its dipeptide structure, combining glycine and tryptophan residues. This combination allows it to participate in various biochemical processes and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIQROSWQERAS-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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